(Z)-N'-(4-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
(Z)-N’-(4-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a chlorobenzylidene group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-(4-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-chlorobenzaldehyde with 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of (Z)-N’-(4-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques, such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-(4-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-(4-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicine, (Z)-N’-(4-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is explored for its potential therapeutic applications. It is evaluated for its efficacy and safety in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-N’-(4-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (Z)-4-(4-chlorobenzylidene)-1-(6-((E)-4-(4-chlorobenzylidene)-2-(4-methoxyphenyl)-5-oxo-4,5-dihydroimidazol-1-yl)hexyl)-2-(4-methoxyphenyl)-1H-imidazol-5(4H)-one
- (Z)-4-(4-chlorobenzylidene)-1-(6-((E)-4-(4-chlorobenzylidene)-2-(4-methoxyphenyl)-5-oxo-4,5-dihydroimidazol-1-yl)hexyl)-2-(4-methoxyphenyl)-1H-imidazol-5(4H)-one
Uniqueness
(Z)-N’-(4-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, such as the presence of both chlorobenzylidene and methoxyphenyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H15ClN4O2 |
---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
N-[(Z)-(4-chlorophenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H15ClN4O2/c1-25-15-8-4-13(5-9-15)16-10-17(22-21-16)18(24)23-20-11-12-2-6-14(19)7-3-12/h2-11H,1H3,(H,21,22)(H,23,24)/b20-11- |
InChI Key |
LPAJKNBBZRICPD-JAIQZWGSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C\C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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